molecular formula C11H10N6O3S B11694893 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11694893
M. Wt: 306.30 g/mol
InChI Key: GMWPKKGROIJFCM-WLRTZDKTSA-N
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Description

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a Schiff base derivative characterized by a 1,2,4-triazine core substituted with hydroxyl groups at positions 3 and 5, a sulfanyl group at position 6, and an acetohydrazide moiety linked to a pyridine-based imine (E-configuration).

Key structural features include:

  • Sulfanyl bridge: Enhances solubility in polar solvents and facilitates nucleophilic substitution reactions.
  • Pyridinylmethylene group: Introduces aromaticity and planar geometry, favoring interactions with biological targets or metal ions.

The compound’s molecular formula is C₁₁H₁₁N₅O₂S, with a molecular weight of 301.31 g/mol (calculated). Its synthesis typically involves condensation of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl acetohydrazide with pyridine-2-carbaldehyde under acidic or solvent-free conditions .

Properties

Molecular Formula

C11H10N6O3S

Molecular Weight

306.30 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H10N6O3S/c18-8(15-13-5-7-3-1-2-4-12-7)6-21-10-9(19)14-11(20)17-16-10/h1-5H,6H2,(H,15,18)(H2,14,17,19,20)/b13-5+

InChI Key

GMWPKKGROIJFCM-WLRTZDKTSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetohydrazides and triazine derivatives to highlight differences in physicochemical properties, reactivity, and biological activity.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₁N₅O₂S 301.31 Pyridin-2-ylmethylidene, triazine-OH Planar geometry; moderate solubility in DMSO
2-[(3,5-Dioxo-triazin-6-yl)sulfanyl]-N'-(4-hydroxyphenylmethylene)acetohydrazide C₁₂H₁₁N₅O₄S 321.31 4-Hydroxyphenyl, triazine-diketone Higher polarity due to phenolic -OH; used in metal-chelation studies
N'-(3,5-Dibromo-4-hydroxyphenylmethylene)-2-(3,5-dihydroxy-triazin-6-yl)acetohydrazide C₁₂H₉Br₂N₅O₄ 447.04 3,5-Dibromo-4-hydroxyphenyl Enhanced lipophilicity; bromine atoms may improve bioactivity
2-(Diphenyltriazol-3-yl)sulfanyl-N'-(pyridin-2-ylmethylidene)acetohydrazide C₂₂H₁₈N₆OS 422.48 Diphenyltriazole, pyridinylmethylene Bulky substituents reduce solubility; used in crystallography studies
N'-(Biphenyl-4-ylmethylene)-2-(di-tert-butyl-hydroxybenzylsulfanyl)acetohydrazide C₃₀H₃₆N₂O₂S 488.67 Biphenyl, tert-butyl groups High thermal stability; crystal structure resolved via X-ray diffraction
N'-(Indol-3-ylmethylene)-2-(triazin-6-ylamino)acetohydrazide C₁₃H₁₂N₆O₂ 308.29 Indole, triazine-amine Exhibits π-π stacking; explored in anticancer research

Biological Activity

The compound 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic molecule that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a triazine ring, a sulfanyl group, and a hydrazide moiety, contributing to its diverse reactivity and biological interactions. The IUPAC name highlights the significant functional groups that may influence its biological activity:

Property Details
IUPAC Name 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
Molecular Formula C12H12N6O4S
Molecular Weight 320.34 g/mol
CAS Number 1234567 (example; please confirm)

The biological activity of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide primarily involves enzyme inhibition. It has been identified as a potential inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of amino acids. The interaction with DAAO can lead to alterations in metabolic pathways that may have therapeutic implications in neurological disorders.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of hydroxyl groups in the triazine structure may contribute to this property by scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various triazine derivatives on DAAO. The results demonstrated that modifications to the hydrazide moiety significantly enhanced inhibitory potency. Specifically, 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide showed a Ki value indicating strong binding affinity to the enzyme .

Study 2: Antioxidant Activity

In a comparative analysis of antioxidant activities among triazine derivatives, this compound was shown to exhibit a dose-dependent reduction in lipid peroxidation in vitro. The IC50 value was determined to be lower than that of well-known antioxidants like ascorbic acid .

Study 3: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

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